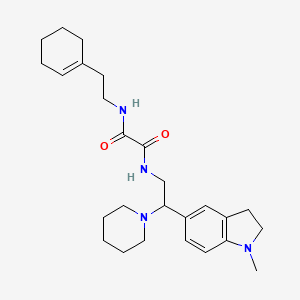
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing a cycloalkene moiety that may enhance lipophilicity and influence conformational flexibility.
- N2-substituent: A 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl group, combining an indoline ring (with a methyl substitution) and a piperidine ring.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-29-17-13-22-18-21(10-11-23(22)29)24(30-15-6-3-7-16-30)19-28-26(32)25(31)27-14-12-20-8-4-2-5-9-20/h8,10-11,18,24H,2-7,9,12-17,19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCLIKKWHVYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with CAS number 1049477-67-9, is a synthetic compound that belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.5 g/mol. The structure contains a cyclohexene moiety and an indoline derivative, which are critical for its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Nitric Oxide Production : The compound has been shown to enhance the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response modulation . NO plays a role in mediating tumoricidal and bactericidal actions in macrophages, indicating potential applications in cancer therapy and infectious diseases .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been identified as an inhibitor of IDO, an enzyme implicated in immune suppression associated with cancer and infections like HIV . Inhibition of IDO can enhance the effectiveness of anti-cancer treatments by reversing tumor-induced immunosuppression.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Cancer Immunotherapy : A study demonstrated that co-administration of this compound with standard chemotherapeutics improved anti-tumor responses in preclinical models by modulating immune responses through IDO inhibition .
- Inflammation Modulation : Another investigation highlighted the compound's ability to regulate pro-inflammatory cytokines such as IL6 and IL8, suggesting its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate that the compound may exert neuroprotective effects through its interaction with neurotransmitter systems, although further research is needed to clarify these mechanisms.
Comparative Biological Activity
The following table summarizes the key biological activities and mechanisms associated with this compound compared to similar compounds:
| Compound Name | Nitric Oxide Production | IDO Inhibition | Anti-Cancer Activity | Inflammation Modulation |
|---|---|---|---|---|
| N1...oxalamide | Yes | Yes | Yes | Yes |
| Similar Compound A | Moderate | No | Moderate | Yes |
| Similar Compound B | Yes | Yes | Yes | No |
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Molecular Properties of Compared Compounds
| Compound ID | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| C₂₀H₃₀N₄O₂ | 358.5 | 921893-94-9 | |
| C₂₁H₂₇N₅O₃ | 397.5 | 922014-03-7 | |
| C₂₃H₃₀N₄O₂S | 426.6 | 921893-70-1 |
Table 2: Substituent Analysis
| Compound ID | N1 Substituent | N2 Substituent |
|---|---|---|
| Ethyl | 1-methylindolin-5-yl + piperidine | |
| 1-methylindolin-5-yl + pyrrolidine | 5-methylisoxazole | |
| 1-methylindolin-5-yl + piperidine | Thiophen-2-ylmethyl |
Research Findings and Limitations
- Data Gaps : Physicochemical properties (e.g., melting point, solubility) and biological data (e.g., IC₅₀ values, receptor binding) are unavailable, limiting a direct pharmacological comparison.
- Therapeutic Potential: Oxalamides are often explored as kinase inhibitors or neuromodulators; the indoline-piperidine/thiophene combinations in suggest possible applications in cancer or neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


